



# **Application Notes and Protocols: Forskolin- Induced Swelling Assay with GLPG2737**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG2737  |           |
| Cat. No.:            | B15570882 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis

Transmembrane Conductance Regulator (CFTR) gene, which encodes for an epithelial anion
channel.[1][2] The Forskolin-Induced Swelling (FIS) assay is a robust, industry-standard
method to quantify the function of the CFTR protein.[3] This assay is particularly valuable for
evaluating the efficacy of CFTR modulators, a class of drugs designed to correct the function of
the mutated CFTR protein.[4][5]

**GLPG2737** is a novel CFTR corrector that aids in the proper folding and trafficking of the CFTR protein to the cell surface, thereby increasing the number of functional channels.[6][7][8] This document provides detailed protocols for utilizing the FIS assay to assess the efficacy of **GLPG2737**, both alone and in combination with other CFTR modulators, using patient-derived intestinal organoids.

## Signaling Pathway of Forskolin-Induced CFTR Activation

Forskolin activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[9][10] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the regulatory (R) domain of the CFTR channel.[11] This



phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to the opening of the CFTR channel, allowing the efflux of chloride and bicarbonate ions into the lumen of the organoid.[11][12] The resulting osmotic gradient drives water into the lumen, causing the organoid to swell.[9][10]



Click to download full resolution via product page

Caption: Signaling pathway of forskolin-induced CFTR activation and organoid swelling.

## **Experimental Protocols Materials and Reagents**

- Patient-derived intestinal organoids (e.g., from rectal biopsies)
- Basement membrane matrix (e.g., Matrigel®)
- Organoid culture medium
- Forskolin (10 mM stock in DMSO)
- **GLPG2737** (10 mM stock in DMSO)
- CFTR potentiator (e.g., VX-770/Ivacaftor, 10 mM stock in DMSO)



- CFTR corrector (e.g., VX-809/Lumacaftor, 10 mM stock in DMSO)
- Krebs-Ringer Bicarbonate (KBR) buffer
- 96-well clear bottom imaging plates
- Automated imaging system with environmental control (37°C, 5% CO<sub>2</sub>)

### Protocol 1: Assessment of GLPG2737 as a Single Corrector

This protocol assesses the ability of **GLPG2737** alone to rescue CFTR function.

- · Organoid Plating:
  - Culture patient-derived intestinal organoids according to standard protocols until they are large with multiple buds.[13]
  - Harvest and mechanically disrupt organoids.
  - Resuspend organoid fragments in basement membrane matrix at a density of 30-50 organoids per 3 μL droplet.[13]
  - Plate 3 μL droplets into the center of wells of a pre-warmed 96-well plate.[13]
  - Incubate at 37°C for 15 minutes to solidify the matrix.[13]
- Corrector Incubation:
  - $\circ\,$  Prepare organoid culture medium with the desired concentrations of **GLPG2737** (e.g., 0.1 nM to 10  $\mu$ M). Include a DMSO vehicle control.
  - Add 100 μL of the prepared medium to each well.
  - Incubate for 18-24 hours at 37°C and 5% CO<sub>2</sub> to allow for CFTR correction.[5][13]
- Forskolin-Induced Swelling Assay:



- Carefully remove the culture medium from the wells.
- Wash wells with 100 μL of pre-warmed KBR buffer.
- Add 100 μL of KBR buffer containing a fixed concentration of forskolin (e.g., 10 μM) and a
  potentiator (e.g., 1.5 μM) to all wells.[6]
- Immediately place the plate into the automated imaging system.
- Acquire brightfield or confocal images of each well at time 0 and at regular intervals (e.g., every 10-20 minutes) for 60-120 minutes.[10][14]
- Data Analysis:
  - Use image analysis software (e.g., ImageJ, CellProfiler) to measure the total surface area
     of the organoids in each well at each time point.[14][15]
  - Normalize the organoid area at each time point to the area at time 0.
  - Calculate the Area Under the Curve (AUC) for the swelling response over time for each condition.[3][15]
  - Plot the AUC against the concentration of GLPG2737 to determine the EC₅₀.

### Protocol 2: Assessment of GLPG2737 in Combination Therapy

This protocol evaluates the synergistic or additive effects of **GLPG2737** with other CFTR modulators.

- Organoid Plating: Follow Step 1 from Protocol 1.
- Combination Corrector Incubation:
  - Prepare organoid culture medium with a fixed concentration of a primary corrector (e.g.,
     0.5 μM GLPG2222 or VX-809) and a dose-response of GLPG2737.[6]
  - Include controls for DMSO, GLPG2737 alone, and the primary corrector alone.



- Add 100 μL of the prepared medium to each well.
- Incubate for 18-24 hours at 37°C and 5% CO<sub>2</sub>.[5][6]
- Forskolin-Induced Swelling Assay: Follow Step 3 from Protocol 1.
- Data Analysis: Follow Step 4 from Protocol 1, comparing the effects of the combination treatment to the single corrector treatments.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.



#### **Data Presentation**

The efficacy of **GLPG2737** is typically quantified by its half-maximal effective concentration (EC<sub>50</sub>) and the maximum efficacy achieved. The following tables summarize representative data from studies on F508del/F508del human bronchial epithelial (HBE) cells, which can be correlated with organoid swelling data.

Table 1: Potency of GLPG2737 as a Single Agent

| Cell Type                 | Assay Condition                   | EC <sub>50</sub> of GLPG2737<br>(nM) | Reference |
|---------------------------|-----------------------------------|--------------------------------------|-----------|
| F508del/F508del HBE cells | In combination with a potentiator | 497 ± 189                            | [6]       |

Table 2: Potency of GLPG2737 in Combination with another Corrector

| Cell Type                    | Assay<br>Condition                                       | EC₅o of<br>GLPG2737<br>(nM) | Fold Shift in<br>Potency | Reference |
|------------------------------|----------------------------------------------------------|-----------------------------|--------------------------|-----------|
| F508del/F508del<br>HBE cells | In combination with GLPG2222 (0.15 µM) and a potentiator | 18 ± 6                      | ~25-fold                 | [6]       |

Note: The data presented are from Ussing chamber experiments on HBE cells, which measure ion transport directly.[6] The FIS assay in organoids provides a functional, morphological readout that correlates with these electrophysiological measurements.[5] The magnitude of organoid swelling (measured as AUC) serves as the primary endpoint in the FIS assay.

#### Conclusion

The Forskolin-Induced Swelling assay is a powerful tool for characterizing the efficacy of CFTR correctors like **GLPG2737**. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the potency and synergistic



potential of novel CFTR modulators. The visual and quantitative nature of the assay makes it highly suitable for both mechanistic studies and medium-throughput screening in drug development pipelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. huborganoids.nl [huborganoids.nl]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. stemcell.com [stemcell.com]
- 11. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cystic fibrosis Wikipedia [en.wikipedia.org]
- 13. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]



- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. Precision medicine in cystic fibrosis: predictive role of forskolin-induced swelling assay |
   European Respiratory Society [publications.ersnet.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Forskolin-Induced Swelling Assay with GLPG2737]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570882#forskolin-induced-swelling-assay-with-glpg2737]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com